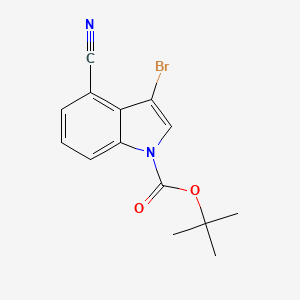

Tert-butyl 3-bromo-4-cyanoindole-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

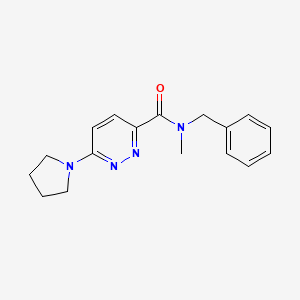

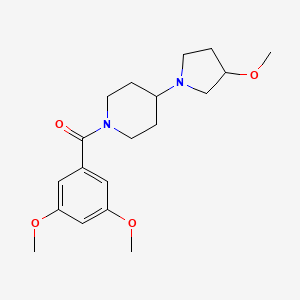

Tert-butyl 3-bromo-4-cyanoindole-1-carboxylate is a chemical compound with the molecular formula C14H13BrN2O2 and a molecular weight of 321.17 . It belongs to the class of organic compounds known as tertiary alcohols .

Molecular Structure Analysis

The InChI code for this compound is1S/C14H13BrN2O2/c1-14(2,3)19-13(18)17-8-10(15)12-9(7-16)5-4-6-11(12)17/h4-6,8H,1-3H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.

科学的研究の応用

Organic Syntheses and Reactions

- Preparation and Diels‐Alder Reaction: A study outlines the preparation of tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate and its application in Diels-Alder reactions, showcasing its versatility in organic synthesis (Padwa et al., 2003).

- Palladium-Catalyzed Arylation: Research has demonstrated the use of sodium tert-butoxide in palladium-catalyzed α-arylation reactions, highlighting its role in increasing efficiencies and stereoselectivities of these reactions (Lee et al., 2011).

- Curtius Rearrangement: tert-Butyl carbamate is generated via a mild and efficient one-pot Curtius rearrangement, showcasing the compound's significance in the formation of protected amines (Lebel & Leogane, 2005).

Catalytic Processes and Synthesis

- Palladium-Copper-Cocatalyzed Oxidative Coupling: A study introduces a catalytic approach for the synthesis of 3-acylindoles, utilizing tert-butyl hydroperoxide as an oxidant and oxygen source, which underscores the compound's role in atom-economical synthesis processes (Xia et al., 2013).

- N-tert-Butanesulfinyl Imines in Asymmetric Synthesis: N-tert-Butanesulfinyl imines are identified as versatile intermediates for the asymmetric synthesis of amines, where the tert-butyl group serves as a powerful chiral directing group (Ellman et al., 2002).

Analytical and Diagnostic Applications

- Capillary Gas Chromatography: tert-Butyl derivatives have been used in capillary gas-chromatographic profiling methods for the determination of catecholamine metabolites in urine, highlighting its importance in clinical diagnostics (Muskiet et al., 1981).

作用機序

Target of Action

Indole derivatives have been found to bind with high affinity to multiple receptors . They are important types of molecules and natural products and play a main role in cell biology .

Mode of Action

The exact mode of action would depend on the specific targets and the structure of the indole derivative. Generally, these compounds interact with their targets to modulate their activity, leading to various biological effects .

Biochemical Pathways

Indole derivatives can affect a variety of biochemical pathways due to their broad spectrum of biological activities. They have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Result of Action

The molecular and cellular effects of indole derivatives can be diverse, given their wide range of biological activities. They can modulate enzyme activity, influence cell signaling pathways, and even induce cell death in the case of anticancer activity .

特性

IUPAC Name |

tert-butyl 3-bromo-4-cyanoindole-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrN2O2/c1-14(2,3)19-13(18)17-8-10(15)12-9(7-16)5-4-6-11(12)17/h4-6,8H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISABQECNMWXDIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C(C=CC=C21)C#N)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((2-ethyl-7-oxo-6-phenethyl-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2954615.png)

![3-[[(E)-2-phenylethenyl]sulfonylamino]-N-spiro[1,3-benzodioxole-2,1'-cyclohexane]-5-ylpropanamide](/img/structure/B2954617.png)

![1-Methyl-7-phenyl-1H-oxazolo[2,3-f]purine-2,4-dione](/img/structure/B2954623.png)

![4,6-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2-(1-pyrrolidinyl)pyridine](/img/structure/B2954626.png)

![5-methyl-3-phenyl-9-(3-phenylpropyl)-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione](/img/structure/B2954636.png)

![ethyl (4E)-2-[(2,4-dichlorophenyl)methyl]-5-(dimethylamino)-3-oxopent-4-enoate](/img/structure/B2954638.png)